Dipropyl carbonate

Description

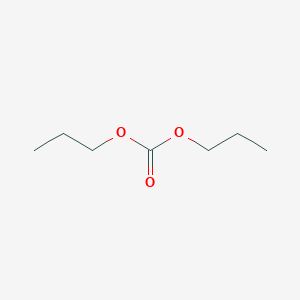

Structure

3D Structure

Properties

IUPAC Name |

dipropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060778 | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-96-1 | |

| Record name | Dipropyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dipropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropyl carbonate, a versatile organic compound with applications in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for researchers and professionals.

Chemical Identity and Physicochemical Properties

This compound, also known as carbonic acid dipropyl ester, is an organic compound with the chemical formula C₇H₁₄O₃. Its fundamental identifiers and properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 623-96-1 |

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | Carbonic acid, dipropyl ester; Di-n-propyl carbonate; n-Propyl carbonate |

The physicochemical properties of this compound are crucial for its application and handling. These properties are detailed in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | -41 °C |

| Boiling Point | 167-168 °C |

| Density | 0.944 g/cm³ at 25 °C |

| Solubility in Water | 4.1 g/L at 25 °C |

| Flash Point | 55 °C (closed cup) |

| Refractive Index (n20/D) | 1.401 |

| Vapor Pressure | 1.7 mmHg at 25 °C |

Experimental Protocols

The synthesis of this compound can be achieved through several methods, with transesterification being a common and efficient route. Below are detailed experimental protocols for its synthesis.

2.1. Synthesis via Transesterification of Dimethyl Carbonate with n-Propanol

This method involves the reaction of dimethyl carbonate (DMC) with n-propanol in the presence of a catalyst to yield this compound (DPC) and methanol (B129727) as a byproduct.

-

Materials:

-

Dimethyl carbonate (DMC)

-

n-Propanol

-

La-Mg-Al composite oxide catalyst

-

Nitrogen gas

-

Standard laboratory glassware for reflux and distillation

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

A calcined La-Mg-Al composite oxide catalyst is added to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dimethyl carbonate and a molar excess of n-propanol (e.g., a molar ratio of n-propanol:DMC of 3:1) are added to the flask.[1]

-

The reaction mixture is blanketed with nitrogen and heated to 90 °C with vigorous stirring.[1]

-

The reaction is allowed to proceed for approximately 6 hours.[1] The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of DMC and the selectivity to DPC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

-

The filtrate, containing this compound, unreacted starting materials, and methanol, is subjected to fractional distillation to isolate the pure this compound. The lower boiling point components (methanol and unreacted DMC and n-propanol) are distilled off first, followed by the this compound at its boiling point (167-168 °C).

-

The purity of the isolated this compound can be confirmed by analytical techniques such as GC-MS and NMR spectroscopy. Under optimized conditions, a DMC conversion of 97.4% and a DPC selectivity of 95.4% can be achieved.[1]

-

2.2. Synthesis via Transesterification of Propylene (B89431) Carbonate with n-Propanol

This alternative method utilizes propylene carbonate as the carbonate source.

-

Materials:

-

Propylene carbonate

-

n-Propanol

-

Fe-Zn double metal cyanide complex catalyst

-

Stainless steel autoclave with a Teflon liner

-

Rotating synthesis reactor

-

Filtration apparatus

-

Distillation and column chromatography setup

-

-

Procedure:

-

Propylene carbonate (1.02 g, 10 mmol), n-propanol (100 mmol), and the Fe-Zn double metal cyanide catalyst (250 mg) are charged into a 100 ml stainless steel autoclave with a Teflon liner.[2]

-

The autoclave is sealed and placed in a rotating synthesis reactor.

-

The reaction is conducted at 170 °C for 8 hours with rotation.[2]

-

After the reaction period, the autoclave is allowed to cool to room temperature.

-

The solid catalyst is separated from the reaction mixture by filtration.[2]

-

Excess, unreacted n-propanol is removed from the filtrate by distillation.[2]

-

The resulting crude product is purified by column chromatography using a suitable eluent system (e.g., petroleum ether:dichloromethane) to isolate the pure this compound.[2]

-

The identity and purity of the product are confirmed by ¹H NMR, FT-IR, and GC-MS analysis.[2]

-

Applications

This compound's properties make it a valuable compound in several applications:

-

Solvent in Lithium-Ion Batteries: Due to its electrochemical stability and ability to dissolve lithium salts, this compound is used as a component of the electrolyte in lithium-ion batteries.[3]

-

Green Solvent in Organic Synthesis: As a less toxic and biodegradable alternative to some traditional organic solvents, this compound is being explored as a "green" solvent for various chemical reactions.

-

Chemical Intermediate: It serves as a reactant in the synthesis of other organic compounds, such as in transesterification reactions to produce other carbonate esters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound via the transesterification of dimethyl carbonate.

Caption: Workflow for the synthesis and purification of this compound.

This diagram outlines the key stages of the synthesis process, from the initial reaction of starting materials to the final purification of the desired product, including the handling of byproducts and the recovery of the catalyst.

References

A Technical Guide to Dipropyl Carbonate: Molecular Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental molecular characteristics of dipropyl carbonate, a key chemical intermediate. Additionally, it outlines common experimental procedures involving this compound, offering a valuable resource for professionals in research and development.

Core Molecular Data

This compound is a carbonic acid ester with applications in various chemical syntheses. A clear understanding of its basic molecular properties is essential for its effective use. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₃ | [1][2][3][4] |

| Molecular Weight | 146.18 g/mol | [1][4][5] |

| CAS Number | 623-96-1 | [1][2][3][5] |

| Density | 0.944 g/mL at 25 °C | [2][5] |

| Boiling Point | 167-168 °C | [2][5] |

| Melting Point | -41 °C | [2][3] |

Synthetic Pathway: Transesterification for Ethyl Propyl Carbonate

A notable application of this compound is in the synthesis of other carbonate esters through transesterification. The following diagram illustrates the workflow for the synthesis of ethyl propyl carbonate from this compound and diethyl carbonate.

Caption: Workflow for the transesterification of this compound.

Experimental Protocols

While detailed experimental protocols are highly specific to the laboratory and the scale of the reaction, the following provides a generalized methodology for key reactions involving this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound typically yields carbon dioxide, an alkene, and an alcohol[5].

Objective: To decompose this compound into its constituent products through the application of heat.

Methodology:

-

A sample of this compound is placed in a reaction vessel suitable for high-temperature applications, such as a quartz tube furnace.

-

The vessel is heated to a temperature range of 300-400°C.

-

The gaseous products (carbon dioxide and propene) are collected, and the liquid residue (propanol) is condensed and collected.

-

Analysis of the products can be performed using techniques such as gas chromatography (GC) for the gaseous components and nuclear magnetic resonance (NMR) spectroscopy for the liquid fraction to confirm their identities.

N435-Catalyzed Transesterification of Diethyl Carbonate with this compound

This procedure outlines the synthesis of ethyl propyl carbonate via a transesterification reaction catalyzed by Novozym 435 (N435), an immobilized lipase.

Objective: To synthesize ethyl propyl carbonate from diethyl carbonate and this compound using an enzymatic catalyst.

Methodology:

-

Equimolar amounts of diethyl carbonate and this compound are added to a reaction flask.

-

The N435 catalyst is introduced into the reactant mixture. The amount of catalyst will depend on the scale of the reaction and the desired reaction rate.

-

The mixture is heated and stirred at a controlled temperature, typically optimized for the enzyme's activity.

-

The progress of the reaction is monitored over time by taking aliquots and analyzing them using gas chromatography (GC) to determine the concentration of reactants and products.

-

Upon completion of the reaction, the catalyst is separated from the product mixture by filtration.

-

The final product, ethyl propyl carbonate, is purified from the remaining reactants and any byproducts by fractional distillation.

References

Physical and chemical properties of dipropyl carbonate

An In-depth Examination of the Physical and Chemical Properties for Researchers, Scientists, and Drug Development Professionals

Dipropyl carbonate (DPC) is an organic compound with the chemical formula C7H14O3. It is the dipropyl ester of carbonic acid. DPC finds applications as a solvent and an intermediate in organic synthesis. This technical guide provides a detailed overview of its physical and chemical properties, complete with experimental protocols and visual representations of key processes to support research and development activities.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Physical Properties of this compound

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 146.18 | g/mol | [1][2] | |

| Boiling Point | 167 - 168 | °C | at 1 atm | [3][4][5][6][7][8][9][10] |

| Melting Point | -41 | °C | [3][4] | |

| Density | 0.944 | g/mL | at 25 °C | [3][5][6][7][8][9][10][11] |

| Refractive Index | 1.401 | at 20 °C | [4][5][6][7][8][9][10] | |

| Vapor Pressure | 1.7 | mmHg | at 25 °C | [3][4] |

| Flash Point | 55 | °C | Closed Cup | [10][12] |

| Solubility in Water | 4.1 | g/L | at 25 °C | [3] |

| Heat of Vaporization | 40.44 | kJ/mol | [3] |

Chemical and Safety Information

| Property | Value | Notes | Citations |

| Chemical Formula | C7H14O3 | [3][13] | |

| InChI Key | VUPKGFBOKBGHFZ-UHFFFAOYSA-N | [5][6] | |

| CAS Number | 623-96-1 | [3][4][5][7][13] | |

| Hazard Statements | H226, H302, H312, H315, H319, H332, H335 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation. | [1] |

| Precautionary Statements | P210, P280, P301+P312, P303+P361+P353, P304+P340+P312, P305+P351+P338 | Keep away from heat/sparks/open flames/hot surfaces. — No smoking; Wear protective gloves/protective clothing/eye protection/face protection; IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell; IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower; IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and regulatory requirements.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a fundamental physical property that can be determined using various methods. The Thiele tube method is a common and efficient technique for small sample volumes.[12]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating bath fluid

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of this compound to the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube.[12] Convection currents will ensure uniform heating of the oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[12] Record this temperature.

-

Record the atmospheric pressure, as boiling point is pressure-dependent.[8]

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m1).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

Ensure the water level is at the calibration mark of the capillary tube in the stopper. Dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m2).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and bring it to the same temperature in the water bath.

-

Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer filled with this compound (m3).

-

The density of this compound (ρ_dpc) can be calculated using the following formula:

ρ_dpc = [(m3 - m1) / (m2 - m1)] * ρ_water

where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much light bends as it passes through a substance and is a useful property for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.[14][15]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath connected to the refractometer prisms

-

Dropper or pipette

-

Lint-free tissue

-

Solvent for cleaning (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the refractometer and the light source.

-

Ensure the prisms are clean and dry.

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water.[15]

-

Place a few drops of this compound onto the surface of the measuring prism.[15]

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

While looking through the eyepiece, adjust the control knob to bring the boundary line between the light and dark fields into view.

-

If a colored band is visible at the boundary, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.

-

Adjust the measurement knob to center the boundary line on the crosshairs in the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface. The Pensky-Martens closed-cup method is a standard procedure for determining the flash point of combustible liquids.[6][13]

Apparatus:

-

Pensky-Martens closed-cup flash point tester (manual or automated)

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

Procedure:

-

Fill the test cup with this compound to the marked level.

-

Place the lid on the cup, ensuring it is properly sealed.

-

Insert the thermometer into the lid.

-

Begin heating the sample at a slow, constant rate as specified by the standard method (e.g., ASTM D93).[6]

-

Stir the sample at a constant speed.

-

At regular temperature intervals, apply the ignition source to the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[13]

-

Record the temperature at which the flash occurs.

Chemical Reactivity

This compound, as an ester of carbonic acid, undergoes typical reactions of carbonate esters, most notably hydrolysis and transesterification.

Hydrolysis

In the presence of water, particularly under acidic or basic conditions, this compound can be hydrolyzed to form propanol (B110389) and carbon dioxide. The reaction is generally slow with neutral water but is accelerated by acids or bases.[16]

-

Acid-Catalyzed Hydrolysis: The reaction is reversible and is catalyzed by dilute strong acids.

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and is carried out by heating with an aqueous solution of a strong base, such as sodium hydroxide. The products are propanol and a carbonate salt (e.g., sodium carbonate).[16]

Transesterification

Transesterification is a key reaction of this compound, involving the exchange of its propoxy groups with other alkoxy groups from an alcohol. This reaction is often used in the synthesis of other dialkyl carbonates.[17] The reaction is typically catalyzed by an acid or a base.[17] For example, the synthesis of this compound can be achieved through the transesterification of dimethyl carbonate with propanol.

Visualizing Chemical Processes and Workflows

Transesterification of Dimethyl Carbonate to this compound

The following diagram illustrates the base-catalyzed transesterification reaction for the synthesis of this compound from dimethyl carbonate and propanol.

Caption: Base-catalyzed synthesis of this compound via transesterification.

Experimental Workflow for Boiling Point Determination

The logical flow of the experimental procedure for determining the boiling point of this compound using the Thiele tube method is depicted below.

Caption: Workflow for boiling point determination using the Thiele tube method.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. scribd.com [scribd.com]

- 3. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. scimed.co.uk [scimed.co.uk]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. phillysim.org [phillysim.org]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. How to Find Density of Liquid - Oreate AI Blog [oreateai.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 14. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 15. med.libretexts.org [med.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Transesterification - Wikipedia [en.wikipedia.org]

Dipropyl Carbonate: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of dipropyl carbonate, key physical constants essential for its application in research and development. The document outlines standard experimental protocols for the determination of these properties, ensuring accurate and reproducible results in a laboratory setting.

Core Physicochemical Data

The accurate determination of a compound's boiling and melting points is fundamental to its identification, assessment of purity, and prediction of its behavior under various experimental conditions.[1][2][3] Impurities can lead to a depression of the melting point and a broadening of the melting range.[1]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Units |

| Boiling Point | 167 - 168 | °C |

| Melting Point | -41 | °C |

| Density | 0.944 | g/mL at 25 °C |

| Molecular Formula | C₇H₁₄O₃ | |

| Molecular Weight | 146.18 | g/mol |

| Flash Point | 55 | °C (closed cup) |

Experimental Protocols for Property Determination

Accurate and consistent measurement of boiling and melting points is crucial. The following sections detail standard laboratory procedures for these determinations.

Melting Point Determination

Given that this compound's melting point is significantly below room temperature (-41 °C), a standard melting point apparatus would require a cooling stage. The principles, however, remain the same as for solids that are solid at room temperature. The capillary method is a widely accepted technique.[4][5]

Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of this compound is frozen. A sample of the frozen, solid material is finely powdered.[4][6] This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[7]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus in close proximity to a high-accuracy thermometer.[4]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[1]

-

Data Recording: Two temperatures are recorded:

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][10] Several methods can be employed, with the choice often depending on the amount of sample available.[11]

Protocol: Micro-Boiling Point Determination using a Thiele Tube

This method is suitable for small sample volumes (less than 0.5 mL).[12]

-

Apparatus Assembly:

-

A small amount of this compound (a few milliliters) is placed into a small test tube or fusion tube.[13]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[9][12][13]

-

This assembly is attached to a thermometer using a rubber band or thread.[8][9][13]

-

The entire setup is then inserted into a Thiele tube containing a heating oil (such as mineral oil or silicone oil), ensuring the sample is positioned midway up the main tube.[8][14]

-

-

Heating Process: The side arm of the Thiele tube is gently and evenly heated with a small flame or other heating element.[8][14] The shape of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil.[9]

-

Observation:

-

As the temperature rises, air trapped in the inverted capillary will expand and be expelled, seen as a slow stream of bubbles.[2]

-

As the liquid's boiling point is reached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor fills the capillary.[2][12]

-

-

Measurement:

-

Once a vigorous stream of bubbles is observed, the heat source is removed.[12]

-

The apparatus is allowed to cool. The stream of bubbles will slow and eventually stop.

-

The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[2][12] This occurs when the vapor pressure inside the capillary becomes equal to the external atmospheric pressure.

-

Workflow for Physicochemical Property Determination

The logical flow for identifying and characterizing a chemical substance like this compound involves several key steps, from initial data retrieval to experimental verification.

Caption: Workflow for the determination of physical properties of a chemical substance.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. thinksrs.com [thinksrs.com]

- 5. westlab.com [westlab.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thiele tube - Wikipedia [en.wikipedia.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chemconnections.org [chemconnections.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. labcomercial.com [labcomercial.com]

Dipropyl Carbonate: A Technical Guide to Density and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the density and solubility properties of dipropyl carbonate (DPC). The information is compiled for professionals in research, scientific, and drug development fields, offering precise data, detailed experimental protocols, and a logical visualization of the compound's property-application relationships.

Physical and Chemical Properties

This compound, with the chemical formula C₇H₁₄O₃, is a carbonate ester known for its utility as a solvent and a reagent in organic synthesis.[1] It is a clear, colorless liquid.

Quantitative Data: Density and Solubility

The following tables summarize the key quantitative data for the density and solubility of this compound.

Table 1: Density of this compound

| Property | Value | Temperature (°C) | Reference |

| Density | 0.944 g/mL | 25 | [2][3] |

| Density | 0.943 g/mL | Not Specified | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 4.1 g/L | 25 | [5] |

| Organic Solvents | Soluble | Not Specified | [1] |

Experimental Protocols

Detailed methodologies for determining the density and solubility of liquid organic compounds like this compound are outlined below.

The density of a liquid organic compound is its mass per unit volume.[6] It is a fundamental physical property that can be used to help identify a substance.[7] The density of a liquid can be determined accurately using common laboratory equipment.

Principle: Density is calculated by measuring the mass of a known volume of the liquid.[6][7] The mass is measured using an analytical balance, and the volume is measured using calibrated volumetric glassware.[6][8]

Apparatus:

-

Volumetric flask (e.g., 10 mL or 25 mL) or a pycnometer

-

Analytical balance

-

Pipette

-

Thermometer

-

Beaker

Procedure:

-

Measure the mass of the empty container: Carefully weigh a clean, dry volumetric flask or pycnometer on an analytical balance. Record this mass (m₁).[6]

-

Fill the container with the liquid: Using a pipette, carefully fill the volumetric flask to the calibration mark with this compound. If using a pycnometer, fill it completely. Ensure there are no air bubbles.

-

Measure the mass of the filled container: Weigh the flask or pycnometer containing the this compound. Record this mass (m₂).[8]

-

Determine the mass of the liquid: Subtract the mass of the empty container from the mass of the filled container (m_liquid = m₂ - m₁).

-

Determine the volume of the liquid: The volume (V) is the calibrated volume of the flask or pycnometer.

-

Control Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[6]

-

Calculate Density: Calculate the density (ρ) using the formula: ρ = m_liquid / V

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "like dissolves like" rule is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[9][10]

3.2.1. Qualitative Solubility Test

This method provides a general determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

Apparatus:

-

Test tubes

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

Procedure:

-

Prepare the sample: Place a small, measured amount of this compound (e.g., 0.1 mL) into a test tube.[11]

-

Add the solvent: Add a specific volume of the solvent (e.g., 3 mL of water or an organic solvent) to the test tube.[11][12]

-

Mix thoroughly: Vigorously shake or vortex the test tube for 10-20 seconds to ensure thorough mixing.[9]

-

Observe the mixture: Allow the mixture to stand and observe the result.

-

Repeat with different solvents: Repeat the procedure for various solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH) to build a solubility profile.[11]

3.2.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional method for determining the precise solubility of a compound in a solvent.[10]

Apparatus:

-

Conical flasks with stoppers

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., GC, HPLC, or spectrophotometer)

Procedure:

-

Prepare a supersaturated solution: Add an excess amount of this compound to a known volume of the solvent in a flask. This ensures that the solvent becomes fully saturated.

-

Equilibrate the solution: Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[10]

-

Separate the phases: After equilibration, allow the solution to stand so that the undissolved solute can settle. To ensure complete separation of the excess solute from the saturated solution, the mixture is often centrifuged.

-

Analyze the saturated solution: Carefully extract a known volume of the clear, saturated supernatant.

-

Determine the concentration: Quantify the concentration of this compound in the aliquot using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.

Property-Application Relationship

The physical properties of this compound, such as its density and solubility, directly influence its applications in various fields.

Caption: Logical workflow from physical properties to applications.

References

- 1. CAS 6482-34-4: Diisopropyl carbonate | CymitQuimica [cymitquimica.com]

- 2. This compound 99 623-96-1 [sigmaaldrich.com]

- 3. This compound | 623-96-1 [chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound(623-96-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. chem.ws [chem.ws]

- 10. m.youtube.com [m.youtube.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data for dipropyl carbonate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dipropyl carbonate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format to facilitate easy access and comparison, supplemented by detailed experimental protocols and a logical workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 4.04 | Triplet (t) | 6.7 | 4H | O-CH₂ -CH₂-CH₃ |

| 1.67 | Sextet | 7.0 | 4H | O-CH₂-CH₂ -CH₃ |

| 0.94 | Triplet (t) | 7.4 | 6H | O-CH₂-CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 155.3 | Quaternary | C =O |

| 68.8 | Methylene | O-CH₂ -CH₂-CH₃ |

| 22.5 | Methylene | O-CH₂-CH₂ -CH₃ |

| 10.2 | Methyl | O-CH₂-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2970 | Strong | C-H stretch (alkane) |

| 2939 | Strong | C-H stretch (alkane) |

| 2880 | Strong | C-H stretch (alkane) |

| 1742 | Very Strong | C=O stretch (carbonate) |

| 1468 | Medium | C-H bend (alkane) |

| 1263 | Very Strong | C-O stretch (ester) |

| 989 | Strong | O-C-O stretch |

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [CH₃CH₂CH₂]⁺ |

| 27 | 55 | [C₂H₃]⁺ |

| 29 | 45 | [CH₃CH₂]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

| 76 | 35 | [CH₃CH₂CH₂OCO]⁺ |

| 103 | 15 | [M - C₃H₇]⁺ |

| 146 | 5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

The NMR spectra are acquired on a 500 MHz spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient relaxation delay to ensure accurate integration. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

Infrared (IR) Spectroscopy

FT-IR Analysis of Neat Liquid

A drop of neat this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The this compound is separated from the solvent and introduced into the mass spectrometer's ion source. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dipropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dipropyl carbonate. The information presented herein is intended to assist researchers and professionals in the fields of chemistry and drug development in the structural elucidation and quality control of this compound.

Introduction

This compound (C₇H₁₄O₃) is a dialkyl carbonate that finds applications as a solvent and an intermediate in organic synthesis.[1] NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such organic molecules.[2][3][4][5] This guide presents the characteristic ¹H and ¹³C NMR spectral data for this compound, along with a detailed experimental protocol for data acquisition.

Molecular Structure and NMR Signal Correlation

The structure of this compound is symmetrical, which simplifies its NMR spectra. The molecule consists of two equivalent propyl groups attached to a central carbonate moiety. This symmetry dictates the number and type of signals observed in both ¹H and ¹³C NMR spectra.

Caption: Correlation of this compound's structure with its expected ¹H and ¹³C NMR signals.

¹H NMR Spectrum Data

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three non-equivalent protons in the propyl chain.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~4.06 | Triplet | 4H | -O-CH₂ -CH₂-CH₃ |

| b | ~1.67 | Sextet | 4H | -O-CH₂-CH₂ -CH₃ |

| c | ~0.94 | Triplet | 6H | -O-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectrum Data

The ¹³C NMR spectrum of this compound displays four signals, one for the carbonate carbon and three for the carbons of the propyl group.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155 | C =O |

| 2 | ~68 | -O-CH₂ -CH₂-CH₃ |

| 3 | ~22 | -O-CH₂-CH₂ -CH₃ |

| 4 | ~10 | -O-CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

-

A standard NMR spectrometer with a proton frequency of 300 MHz or higher is suitable.[6]

-

Ensure the instrument is properly tuned and shimmed for optimal resolution.

3. ¹H NMR Acquisition Parameters (Example):

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

4. ¹³C NMR Acquisition Parameters (Example):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[4]

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

5. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

Logical Workflow for Spectral Interpretation

The process of interpreting the NMR spectra of this compound follows a logical sequence to confirm its structure.

Caption: A stepwise workflow for the analysis and structural confirmation of this compound using NMR spectroscopy.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are straightforward and consistent with its symmetrical structure. The data and protocols provided in this guide serve as a valuable resource for the unambiguous identification and characterization of this compound in a research or industrial setting. Adherence to proper experimental procedures is crucial for obtaining high-quality, reproducible NMR data.

References

Infrared (IR) spectrum analysis of dipropyl carbonate

An In-depth Technical Guide to the Infrared (IR) Spectrum Analysis of Dipropyl Carbonate

This guide provides a comprehensive overview of the infrared (IR) spectrum analysis of this compound, tailored for researchers, scientists, and professionals in drug development. It details the characteristic vibrational modes, presents experimental protocols for spectral acquisition, and offers a logical workflow for analysis.

Introduction

This compound (C₇H₁₄O₃) is an organic compound of interest in various chemical and pharmaceutical applications. Infrared (IR) spectroscopy is a powerful analytical technique for its characterization, providing a unique "fingerprint" based on the vibrational frequencies of its molecular bonds. This guide elucidates the interpretation of its IR spectrum, enabling its identification and assessment of its purity.

Core Vibrational Mode Analysis

The infrared spectrum of this compound is characterized by several key absorption bands corresponding to specific molecular vibrations. The primary functional groups present are the carbonyl group (C=O), the carbonate group (O-C-O), and the propyl aliphatic chains (C-H).

The analysis of the spectrum reveals strong absorptions in the regions associated with C-H stretching, C=O stretching, and C-O stretching, which are fundamental for the identification of the compound. Weaker bands corresponding to bending and rocking vibrations provide further structural information.

Quantitative Data Summary

The following table summarizes the principal infrared absorption bands for this compound. The assignments are based on publicly available spectral data from the NIST WebBook and PubChem, and are interpreted using established frequency correlation charts for organic carbonates.[1][2]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~2965 | C-H Asymmetric Stretch (CH₃) | Strong |

| ~2935 | C-H Asymmetric Stretch (CH₂) | Strong |

| ~2875 | C-H Symmetric Stretch (CH₃) | Medium |

| ~1740 | C=O Carbonyl Stretch | Very Strong |

| ~1465 | C-H Scissoring (CH₂) / Asymmetric Bend (CH₃) | Medium |

| ~1380 | C-H Symmetric Bend (CH₃) | Medium |

| ~1260 | O-C-O Asymmetric Stretch | Strong |

| ~1000 | C-O-C Asymmetric Stretch | Strong |

| ~940 | C-C Stretch | Medium |

| ~780 | CH₂ Rocking | Medium-Weak |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The acquisition of a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard techniques. The following protocols describe the "neat" sample analysis using salt plates and the Attenuated Total Reflectance (ATR) method.

Method 1: Neat Sample Analysis using Salt Plates

This is a traditional method for obtaining the IR spectrum of a pure liquid sample.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

This compound sample

-

Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

-

Kimwipes

-

Desiccator for storing salt plates

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of dry solvent and gently wiping with a Kimwipe. The plates should be handled by the edges to avoid transferring moisture and oils.

-

Sample Application: Place one to two drops of the this compound sample onto the center of one salt plate using a clean Pasteur pipette.

-

Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid the formation of air bubbles.

-

Mounting: Place the "sandwiched" plates into the sample holder of the FTIR spectrometer.

-

Spectral Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the spectrum of the this compound sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with an appropriate solvent. Store the clean, dry plates in a desiccator.

Method 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a modern and convenient method that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Micropipette

-

This compound sample

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Soft, lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric absorptions (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop (a few microliters) of the this compound sample directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.

-

Pressure Application (if applicable): For some ATR setups, a pressure arm is used to ensure good contact between the liquid sample and the crystal. Apply gentle and consistent pressure.

-

Spectral Acquisition: Acquire the IR spectrum of the sample. As with the transmission method, co-adding multiple scans will enhance the quality of the spectrum.

-

Cleaning: After the measurement, clean the ATR crystal surface thoroughly by wiping it with a soft cloth or wipe dampened with a suitable solvent.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates a typical workflow for the analysis and interpretation of an IR spectrum, from initial sample preparation to final structural elucidation.

References

Unveiling the Thermal Degradation of Dipropyl Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition products of dipropyl carbonate. The information presented herein is curated for professionals in research and development who require a comprehensive understanding of the stability and degradation pathways of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core chemical processes involved.

Core Findings: Decomposition Products

The thermal decomposition of this compound primarily yields propene, carbon dioxide, and propanol. This process is analogous to the decomposition of other simple dialkyl carbonates. At elevated temperatures, typically in the range of 300-400°C, the carbonate ester undergoes a breakdown into these three stable molecules.

A study on the closely related diethyl carbonate (DEC) provides further insight into this process. Below approximately 827°C (1100 K), the decomposition of DEC results in ethylene, carbon dioxide, and ethanol.[1] This reaction is consistent with a first-order decomposition process.[1] At higher temperatures, the reaction becomes more complex, with evidence suggesting that radical-based mechanisms contribute to the formation of additional products.[1]

Quantitative Data on Decomposition Products

| Precursor | Temperature Range (°C) | Primary Products | Molar Ratio (inferred) | Reference |

| This compound | 300 - 400 | Propene, Carbon Dioxide, Propanol | 1:1:1 | [2] |

| Diethyl Carbonate | < 827 | Ethylene, Carbon Dioxide, Ethanol | ~1:1:1 | [1] |

Proposed Signaling Pathway for Decomposition

The thermal decomposition of dialkyl carbonates is believed to proceed through a concerted mechanism involving a six-membered transition state, often referred to as a retro-ene reaction. This is followed by the rapid decomposition of an intermediate alkoxy acid.

Caption: Proposed mechanism for this compound thermal decomposition.

Experimental Protocols

To investigate the thermal decomposition products of this compound, a pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) setup is a highly effective methodology. This technique allows for the controlled thermal degradation of a sample followed by the separation and identification of the resulting volatile products.

Py-GC/MS Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound thermal decomposition products using Py-GC/MS.

Caption: Py-GC/MS workflow for decomposition product analysis.

Methodology Details:

-

Sample Preparation: A small, precise amount of liquid this compound is loaded into a sample cup suitable for pyrolysis.

-

Pyrolysis: The sample is introduced into the pyrolyzer, which is pre-heated to a set temperature (e.g., 300°C, 500°C, and 700°C to simulate different thermal stress levels). The pyrolysis is carried out in an inert atmosphere, such as helium, to prevent oxidation.

-

Gas Chromatography: The volatile decomposition products are swept from the pyrolyzer into the gas chromatograph's injection port. A capillary column (e.g., a non-polar or mid-polar column) is used to separate the individual components of the pyrolysate based on their boiling points and affinities for the stationary phase. The oven temperature is programmed to ramp up to ensure the elution of all products.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

-

Data Analysis: The mass spectrum of each eluting peak is recorded, allowing for the identification of the compounds by comparing the fragmentation patterns to a spectral library (e.g., NIST). The peak area in the chromatogram is proportional to the quantity of each compound, enabling semi-quantitative or quantitative analysis with appropriate calibration.

By employing these methodologies, researchers can gain a detailed understanding of the thermal stability and decomposition profile of this compound, which is crucial for its safe and effective application in various scientific and industrial fields.

References

A Technical Guide to the Eco-Friendly Synthesis of Dipropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl carbonate (DPC) is a versatile chemical compound with applications as a solvent, electrolyte component in lithium-ion batteries, and a potential green reagent in organic synthesis. Traditional synthesis routes for dialkyl carbonates often involve hazardous reagents like phosgene. This guide provides an in-depth overview of modern, eco-friendly synthesis routes for this compound, focusing on methodologies that align with the principles of green chemistry. Detailed experimental protocols, quantitative data for process comparison, and visual representations of reaction pathways are presented to facilitate research and development in this area.

Transesterification Route

The transesterification of a readily available carbonate with propanol (B110389) is a widely explored and effective method for producing this compound. This approach avoids the use of highly toxic starting materials.

Transesterification of Dimethyl Carbonate (DMC) with Propanol

This is a common and relatively green route to DPC. The reaction involves the exchange of the methyl groups of dimethyl carbonate with propyl groups from propanol. The equilibrium can be shifted towards the product side by removing the methanol (B129727) byproduct.

Reaction:

2 CH₃CH₂CH₂OH + (CH₃O)₂CO ⇌ (CH₃CH₂CH₂O)₂CO + 2 CH₃OH

A variety of catalysts have been investigated for this reaction to improve yield and selectivity under mild conditions.

Quantitative Data for Transesterification of DMC with Propanol:

| Catalyst | Reactant Molar Ratio (Propanol:DMC) | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | Reference |

| KOH/Naβ molecular sieve | 4:1 | 90 | 6 | 95.5 | 93.6 | [1] |

| LaMgAlO composite oxide | 3:1 | 90 | 6 | 97.4 | 95.4 | [2] |

Experimental Protocol: Transesterification of Dimethyl Carbonate with n-Propanol using LaMgAlO Composite Oxide Catalyst

This protocol is based on the synthesis of DPC using a La-doped Mg-Al composite oxide catalyst.[2]

Materials:

-

Dimethyl carbonate (DPC)

-

n-Propanol

-

LaMgAlO composite oxide catalyst

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: The LaMgAlO composite oxide catalyst with a La:Mg:Al molar ratio of 0.7:3:1 is prepared via a co-precipitation method, followed by calcination.

-

Reaction Setup: A round-bottom flask is charged with the LaMgAlO catalyst (3.0% by weight of the total reactants).

-

Dimethyl carbonate and n-propanol are added to the flask in a molar ratio of 1:3.

-

The flask is equipped with a condenser and placed in a heating mantle with a magnetic stirrer.

-

The system is purged with nitrogen gas to ensure an inert atmosphere.

-

Reaction: The reaction mixture is heated to 90°C and stirred for 6 hours.

-

Product Analysis: After the reaction, the mixture is cooled to room temperature. A sample is taken and analyzed by gas chromatography to determine the conversion of DMC and the selectivity to DPC.

Transesterification of Propylene (B89431) Carbonate with Propanol

Another viable route is the transesterification of a cyclic carbonate, such as propylene carbonate, with propanol. This reaction yields this compound and propylene glycol as a co-product.

Reaction:

2 CH₃CH₂CH₂OH + C₄H₆O₃ ⇌ (CH₃CH₂CH₂O)₂CO + C₃H₈O₂

Quantitative Data for Transesterification of Propylene Carbonate with Methanol (as an analogue):

While specific data for propanol is limited in the initial search, the following data for methanol provides a useful reference.

| Catalyst | Reactant Molar Ratio (Methanol:PC) | Temperature (°C) | Time (h) | PC Conversion (%) | DMC Selectivity (%) | Reference |

| CeO₂-La₂O₃ | 10:1 | 160 | 4 | ~70-85 | ~70-90 | [3] |

Experimental Protocol: Transesterification of Propylene Carbonate with Propanol (Adapted from DMC Synthesis)

This protocol is adapted from the synthesis of dimethyl carbonate from propylene carbonate and methanol.[3]

Materials:

-

Propylene carbonate (PC)

-

n-Propanol

-

CeO₂-La₂O₃ catalyst

-

Nitrogen gas

-

Stainless-steel autoclave reactor with magnetic stirrer and heating mantle

-

Gas chromatograph (GC) for analysis

Procedure:

-

Catalyst Preparation: The CeO₂-La₂O₃ catalyst is prepared and calcined.

-

Reaction Setup: The autoclave reactor is charged with the calcined catalyst (e.g., 3 wt.% of propylene carbonate).

-

Propylene carbonate and a molar excess of n-propanol (e.g., 10:1 propanol:PC) are added to the reactor.

-

The reactor is sealed and pressurized with nitrogen to an initial pressure (e.g., 1.2 bar).

-

Reaction: The mixture is heated to a specified temperature (e.g., 160°C) and stirred for a set duration (e.g., 4 hours). The pressure will increase due to the vapor pressure of the reactants at the reaction temperature.

-

Product Analysis: After the reaction, the reactor is cooled, and the liquid product is collected. The product mixture is then analyzed by gas chromatography to determine the conversion of propylene carbonate and the selectivity to this compound.

Direct Synthesis from Carbon Dioxide and Propanol

The direct synthesis of this compound from CO₂ and propanol is a highly attractive green route as it utilizes a renewable and non-toxic C1 source. However, this reaction is thermodynamically challenging and typically requires high pressure and effective catalysts to achieve reasonable yields.

Reaction:

2 CH₃CH₂CH₂OH + CO₂ ⇌ (CH₃CH₂CH₂O)₂CO + H₂O

The removal of water is crucial to drive the equilibrium towards the product side.

Quantitative Data for Direct Synthesis of Dialkyl Carbonates from CO₂ and Alcohols:

Oxidative Carbonylation of Propanol

The oxidative carbonylation of propanol offers another direct route to this compound, using carbon monoxide and an oxidant, typically oxygen. This method can often be performed under milder conditions compared to the direct synthesis from CO₂. Palladium-based catalysts are commonly employed for this transformation.

Reaction:

2 CH₃CH₂CH₂OH + CO + ½ O₂ → (CH₃CH₂CH₂O)₂CO + H₂O

Catalytic Systems:

Catalytic systems for the oxidative carbonylation of alcohols to carbonates typically involve a palladium catalyst in conjunction with a co-catalyst and a base. For the synthesis of glycerol (B35011) carbonate, a related reaction, PdCl₂ with KI as a co-catalyst has been used.[5]

Quantitative Data for Oxidative Carbonylation of Alcohols:

While specific data for the oxidative carbonylation of propanol to this compound is scarce in the provided results, the synthesis of glycerol carbonate via this route can achieve high yields (up to 65%) using copper chloride as a catalyst under elevated temperature and pressure.[5]

Green Chemistry Metrics for this compound Synthesis

To evaluate the "greenness" of a synthesis route, several metrics can be employed. Two of the most common are Atom Economy and the Environmental Factor (E-factor).

Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product.

-

Formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Environmental Factor (E-factor): This metric, introduced by Roger Sheldon, measures the amount of waste produced per unit of product.

-

Formula: E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

Example Calculation for Transesterification of DMC with Propanol:

Reaction: 2 C₃H₈O + C₃H₆O₃ → C₇H₁₄O₃ + 2 CH₄O

-

Molecular Weights:

-

Propanol (C₃H₈O): 60.1 g/mol

-

Dimethyl Carbonate (C₃H₆O₃): 90.08 g/mol

-

This compound (C₇H₁₄O₃): 146.18 g/mol

-

Methanol (CH₄O): 32.04 g/mol

-

-

Atom Economy Calculation:

-

% Atom Economy = [146.18 / (2 * 60.1 + 90.08)] x 100 = (146.18 / 210.28) x 100 ≈ 69.5%

-

This means that, even with 100% yield, a significant portion of the reactant mass ends up as the methanol byproduct.

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.

Reaction Pathways

Caption: Major eco-friendly synthesis routes for this compound.

General Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

The development of eco-friendly synthesis routes for this compound is crucial for advancing green chemistry in industrial applications. The transesterification of dimethyl carbonate or propylene carbonate with propanol presents a mature and efficient method with various catalytic systems available. While direct synthesis from CO₂ and oxidative carbonylation are promising greener alternatives, further research is needed to improve their efficiency and overcome current limitations. By considering green chemistry metrics and optimizing reaction conditions, researchers can select and develop sustainable methods for the production of this important chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of Dipropyl Carbonate via Transesterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of dipropyl carbonate (DPC) through transesterification. DPC is a valuable compound with applications as a green solvent, an electrolyte component in batteries, and a precursor in the synthesis of pharmaceuticals and polycarbonates. This document details various catalytic systems, experimental protocols, and quantitative data to facilitate research and development in this area.

Introduction to this compound and Transesterification

This compound is a dialkyl carbonate that has garnered significant interest as an environmentally benign alternative to hazardous chemicals like phosgene. Its desirable properties include a high boiling point, low vapor pressure, and biodegradability.[1][2][3] Transesterification is a key chemical process for the synthesis of DPC, involving the exchange of an alkoxy group of a starting carbonate with an alcohol in the presence of a catalyst. Common starting materials for the transesterification reaction to produce DPC include dimethyl carbonate (DMC), diethyl carbonate (DEC), and cyclic carbonates such as propylene (B89431) carbonate (PC).[4][5][6]

The overall transesterification reaction can be represented as a two-step equilibrium process when starting with a dialkyl carbonate like DMC:

Step 1: DMC + n-Propanol ⇌ Methyl Propyl Carbonate (MPC) + Methanol (B129727) Step 2: MPC + n-Propanol ⇌ this compound (DPC) + Methanol

To drive the reaction towards the formation of DPC, an excess of propanol (B110389) is often used, and the lower-boiling alcohol byproduct (e.g., methanol) is typically removed.[7]

Catalytic Systems for this compound Synthesis

A variety of catalysts have been investigated for the synthesis of DPC via transesterification. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions. Below is a summary of key catalytic systems.

Homogeneous Catalysts

While effective, homogeneous catalysts can be challenging to separate from the reaction mixture. Examples include alkali metal alkoxides and hydroxides.

Heterogeneous Catalysts

Heterogeneous catalysts are preferred for industrial applications due to their ease of separation and potential for reuse. Several classes of solid catalysts have shown high efficacy.

-

Supported Alkali Metal Carbonates and Hydroxides: Catalysts such as potassium carbonate (K₂CO₃) and potassium hydroxide (B78521) (KOH) supported on materials like Hβ zeolite, MgO, and Naβ molecular sieves have demonstrated high activity. For instance, a K₂CO₃/Hβ catalyst with 28% K₂CO₃ loading achieved a 94.4% conversion of DMC and 58.7% selectivity to DPC.[4] Similarly, a KOH/Naβ molecular sieve catalyst yielded a 95.5% DMC conversion and 93.6% DPC selectivity under optimized conditions.[6]

-

Metal Oxides: Mixed metal oxides, particularly those with basic properties, are effective catalysts. For example, CeO₂-La₂O₃ mixed oxides have been successfully used for the transesterification of propylene carbonate with methanol to produce dimethyl carbonate, a reaction pathway that can be adapted for DPC synthesis.[8]

-

Double Metal Cyanide (DMC) Complexes: These complexes, such as those containing Fe-Zn, are highly efficient for the transesterification of cyclic carbonates. They offer the advantage of high activity and selectivity under moderate reaction conditions.[5]

Quantitative Data on Catalytic Performance

The following tables summarize the quantitative data from various studies on the synthesis of this compound and related dialkyl carbonates via transesterification, providing a comparative overview of different catalytic systems.

Table 1: Synthesis of this compound from Dimethyl Carbonate (DMC) and Propanol

| Catalyst | Catalyst Loading | Reactant Molar Ratio (Propanol:DMC) | Temperature (°C) | Time (h) | DMC Conversion (%) | DPC Selectivity (%) | Reference |

| 28% K₂CO₃/Hβ | 4 wt% of reactants | 3:1 | 90 | 10 | 94.4 | 58.7 | [4] |

| KOH/Naβ | 4 wt% of reactants | 4:1 | 90 | 6 | 95.5 | 93.6 | [6] |

Table 2: Synthesis of Ethyl Propyl Carbonate from Diethyl Carbonate (DEC) and n-Propanol

| Catalyst | Catalyst Loading | Reactant Molar Ratio (n-Propanol:DEC) | Temperature (°C) | Time (h) | DEC Conversion (%) | EPC Selectivity (%) | Reference |

| 20% K₂CO₃/MgO | 1 wt% of reactants | 1.5:1 | 130 | 4 | 63.32 | 83.29 | [6] |

Table 3: Synthesis of Dialkyl Carbonates from Propylene Carbonate (PC)

| Product | Catalyst | Reactant Molar Ratio (Alcohol:PC) | Temperature (°C) | Time (h) | PC Conversion (%) | Product Selectivity (%) | Reference |

| This compound | Fe-Zn double metal cyanide | 10:1 (Propanol:PC) | 170 | 8 | - | - | [5] |

| Dimethyl Carbonate | CeO₂-La₂O₃ | 10:1 (Methanol:PC) | 160 | 4 | - | - | [8] |

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of this compound in a laboratory setting using a batch reactor. This protocol is a composite based on methodologies reported in the literature.[4][5][8]

Materials and Equipment

-

Reactants: Dimethyl carbonate (DMC) or propylene carbonate (PC), n-propanol

-

Catalyst: e.g., K₂CO₃/Hβ or other selected heterogeneous catalyst

-

Solvent (for analysis): e.g., Ethanol

-

Equipment:

-

High-pressure stainless-steel autoclave or batch reactor with a magnetic stirrer and temperature controller

-

Heating mantle or oil bath

-

Condenser

-

Gas chromatograph (GC) for product analysis

-

Filtration apparatus

-

Generalized Experimental Procedure

-

Catalyst Preparation (if applicable): Prepare the catalyst as per the specific literature procedure. For instance, for supported catalysts, this involves impregnating the support with the active component followed by drying and calcination.

-

Reaction Setup:

-

Charge the autoclave with the desired amounts of the starting carbonate (e.g., DMC), n-propanol, and the catalyst. The molar ratio of alcohol to carbonate is a critical parameter and is typically high to favor product formation.[8]

-

Seal the reactor securely.

-

-

Reaction Execution:

-

Begin stirring the reaction mixture.

-

Heat the reactor to the desired reaction temperature (e.g., 90-170°C).[4][5]

-

Maintain the reaction at the set temperature for the specified duration (e.g., 4-10 hours).[4][5]

-

If the reaction is conducted at atmospheric pressure, a condenser can be used to reflux the reactants. For higher temperature reactions, the autogenous pressure of the reactants will dictate the internal pressure of the autoclave.[8]

-

-

Product Recovery and Analysis:

-

After the reaction is complete, cool the reactor down to room temperature.

-

Carefully vent any excess pressure.

-

Open the reactor and recover the reaction mixture.

-

Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.[5]

-

Analyze the liquid product using gas chromatography (GC) to determine the conversion of the starting carbonate and the selectivity and yield of this compound. An internal standard can be used for accurate quantification.

-

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism for the transesterification of dimethyl carbonate with propanol and a general experimental workflow for the synthesis of this compound.

Reaction Pathway

Caption: Proposed two-step reaction pathway for the synthesis of DPC.